molecular formula C17H13BrO4 B14795005 Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate

Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate

Cat. No.: B14795005
M. Wt: 361.2 g/mol
InChI Key: IHUNIJWARXXHFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate is an organic compound with the molecular formula C17H13BrO4 It is a derivative of benzoic acid, featuring a bromine atom at the 5-position and an ester group at the 2-position, which is further substituted with a 3-phenylprop-2-enoyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate typically involves the esterification of 5-bromo-2-hydroxybenzoic acid with methyl alcohol in the presence of an acid catalyst. The resulting methyl 5-bromo-2-hydroxybenzoate is then reacted with 3-phenylprop-2-enoyl chloride under basic conditions to form the final product.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-enoyloxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Oxidized derivatives of the phenylprop-2-enoyloxy group.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The phenylprop-2-enoyloxy group may also participate in interactions with hydrophobic pockets within proteins, further modulating their function.

Comparison with Similar Compounds

    Methyl 2-bromobenzoate: Similar structure but lacks the phenylprop-2-enoyloxy group.

    Methyl 5-bromo-2-iodobenzoate: Contains an iodine atom instead of the phenylprop-2-enoyloxy group.

    Methyl 5-bromo-2-methylbenzoate: Features a methyl group instead of the phenylprop-2-enoyloxy group.

Uniqueness: Methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate is unique due to the presence of the phenylprop-2-enoyloxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C17H13BrO4

Molecular Weight

361.2 g/mol

IUPAC Name

methyl 5-bromo-2-(3-phenylprop-2-enoyloxy)benzoate

InChI

InChI=1S/C17H13BrO4/c1-21-17(20)14-11-13(18)8-9-15(14)22-16(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

IHUNIJWARXXHFK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)OC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.